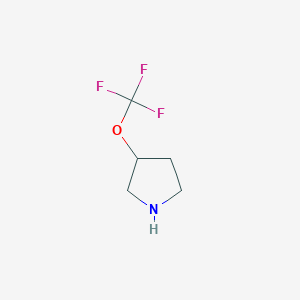

3-(Trifluoromethoxy)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic and Medicinal Chemistry Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued structural unit in medicinal chemistry. researchgate.netnih.govfrontiersin.org Its prevalence in numerous natural products and pharmacologically active agents underscores its importance as a versatile scaffold for the development of new therapeutic compounds. frontiersin.org

The significance of the pyrrolidine scaffold is rooted in several key characteristics:

Three-Dimensionality : Unlike flat aromatic rings, the non-planar nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. researchgate.netnih.gov This "pseudorotation" phenomenon provides a rigid framework that can position substituents in precise spatial orientations, which is crucial for optimizing interactions with biological targets like proteins and enzymes. researchgate.net

Stereochemistry : The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.govnih.gov This stereochemical complexity is a vital tool for medicinal chemists, as different isomers of a drug candidate can exhibit vastly different biological activities and binding modes. researchgate.netnih.gov The non-essential amino acid L-proline, a substituted pyrrolidine, is a frequently used chiral building block in stereoselective synthesis. nih.gov

Physicochemical Properties : The nitrogen atom imparts basicity to the scaffold, a property that can be modulated by substituents. nih.gov This basicity can influence a molecule's solubility, cell permeability, and pharmacokinetic profile.

Proven Pharmacophore : The pyrrolidine framework is a core component of many drugs approved for treating a wide range of conditions, including viral infections, cancer, and central nervous system disorders. frontiersin.orgontosight.aimdpi.com Its derivatives have shown diverse biological activities, such as antibacterial, antifungal, antiviral, and anti-inflammatory effects. frontiersin.org This history of clinical success makes it a "privileged scaffold" in drug discovery. scilit.com

The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of a molecule's properties to achieve desired biological outcomes, making it a mainstay in the design of new chemical entities. researchgate.net

The Role of Trifluoromethoxy Functionality in Enhancing Molecular Properties for Research Applications

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. nih.gov The trifluoromethoxy group (-OCF₃), in particular, has gained prominence as a substituent that can significantly improve the characteristics of a lead compound for research and development. nih.govmdpi.com It is often considered a "pseudo-halogen" due to electronic properties that are similar to chlorine or fluorine. nih.gov

Key impacts of the trifluoromethoxy group on molecular properties include:

Modulation of Lipophilicity : The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for bioavailability. nih.govmdpi.com The presence of the oxygen atom provides a subtle balance to this lipophilicity, allowing for fine-tuning of this property. mdpi.com

Metabolic Stability : One of the most common reasons for incorporating fluorine is to block sites of oxidative metabolism. nih.gov The trifluoromethoxy group is highly stable to chemical and metabolic degradation, which can increase a drug candidate's half-life in the body. mdpi.com

Conformational Influence : The trifluoromethoxy group can affect the preferred conformation of a molecule. For instance, unlike a methoxy (B1213986) group which may lie in the plane of an attached phenyl ring, the -OCF₃ group typically orients itself out of the plane, which can influence how the molecule interacts with its biological target. nih.gov

The strategic incorporation of the trifluoromethoxy group allows researchers to optimize multiple parameters simultaneously, making it a powerful tool in the design of novel compounds for various research applications. ontosight.ai

| Property | Comparison of Functional Groups |

| Functional Group | Hansch-Leo Lipophilicity Parameter (π) |

| -H | 0.00 |

| -CH₃ (Methyl) | 0.56 |

| -OCH₃ (Methoxy) | -0.02 |

| -Cl (Chloro) | 0.71 |

| -CF₃ (Trifluoromethyl) | 0.88 |

| -OCF₃ (Trifluoromethoxy) | 1.04 |

This table presents generalized data to illustrate the relative properties of different functional groups commonly used in medicinal chemistry.

Overview of Current Research Trajectories for 3-(Trifluoromethoxy)pyrrolidine and its Fluorinated Pyrrolidine Congeners

The synthesis and application of fluorinated pyrrolidines are of significant interest in contemporary organic and medicinal chemistry. researchgate.networdpress.com Research in this area generally focuses on developing efficient synthetic methods to access these valuable building blocks and incorporating them into more complex molecules to evaluate their potential in various therapeutic areas. nih.gov

While specific published research focusing exclusively on the biological applications of This compound is limited, its availability as a chemical reagent suggests its use as a building block in discovery chemistry. smolecule.comfluorochem.co.uk The research trajectories for this compound and its congeners can be understood through the broader context of fluorinated pyrrolidine chemistry.

Key Research Directions:

Novel Synthetic Methodologies : A major research thrust is the development of practical, scalable, and stereoselective syntheses of fluorinated pyrrolidines. wordpress.comthieme-connect.com This includes methods for creating 3-fluoropyrrolidines, 3,3-difluoropyrrolidines, and various (trifluoromethyl)pyrrolidines through techniques like [3+2] cycloaddition reactions. researchgate.netresearchgate.net Efficient synthesis is crucial for making these building blocks readily available for drug discovery programs.

Scaffolds for Medicinal Chemistry : Fluorinated pyrrolidines, including isomers of (trifluoromethyl)pyrrolidine, are actively being incorporated into novel molecular designs. researchgate.netmdpi.com Researchers are exploring how the position of the fluorine-containing group on the pyrrolidine ring influences a compound's physicochemical properties and its interaction with biological targets. nih.gov For example, 2-(trifluoromethyl)pyrrolidines have been used to create new ligands for potential therapeutic use. mdpi.com

Organocatalysis : Pyrrolidine derivatives are widely used as organocatalysts. The introduction of fluorine can modulate the catalyst's properties, and fluorinated pyrrolidines have been investigated for their utility in catalyzing asymmetric reactions. researchgate.net

The compound This compound represents the convergence of the desirable pyrrolidine scaffold and the property-enhancing trifluoromethoxy group. Its research trajectory is likely aimed at its use as a key intermediate. Chemists can leverage the pyrrolidine's nitrogen for further reactions while the 3-(trifluoromethoxy) substituent imparts its unique electronic and metabolic stability benefits to the final target molecule. Its congeners, such as those listed in the table below, highlight the active investigation into this class of compounds.

| Fluorinated Pyrrolidine Derivative | Summary of Research Focus |

| 2-(Trifluoromethyl)pyrrolidines | Synthesis and incorporation into phenanthroline-based ligands for complexation studies. mdpi.com Development of synthetic routes via [3+2] cycloaddition reactions. researchgate.net |

| 3-Fluoropyrrolidines | Development of efficient synthetic routes for use as building blocks in medicinal chemistry. wordpress.com |

| 3,3-Difluoropyrrolidines | Synthesis from fluoroalkyl precursors for use in drug discovery. researchgate.net |

| (Difluoromethyl)pyrrolidines | Synthesis and exploration of their conformational effects (gauche effect). researchgate.net |

The ongoing exploration of these fluorinated congeners paves the way for the future application of This compound in the rational design of new, effective, and stable chemical entities for a variety of scientific applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXDVHWGZYGKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Trifluoromethoxy Pyrrolidine and Its Substituted Derivatives

De Novo Pyrrolidine (B122466) Ring Construction Methodologies

De novo strategies involve assembling the pyrrolidine ring from acyclic precursors, offering a high degree of control over substitution and stereochemistry.

Catalytic Asymmetric Cycloaddition Reactions for Pyrrolidine Core Formation

Catalytic asymmetric cycloadditions are powerful tools for constructing chiral pyrrolidines from simple starting materials. These methods create multiple stereocenters in a single, highly controlled step.

One of the most effective strategies for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which serves as the dipolarophile. Current time information in Bangalore, IN.acs.org For the synthesis of 3-substituted fluorinated pyrrolidines, this involves the reaction of an azomethine ylide, typically generated in situ from an imine of an α-amino acid, with a fluorinated alkene.

While direct examples using trifluoromethoxy-substituted alkenes are not prevalent in published literature, the strategy has been extensively validated for the synthesis of analogous 3-trifluoromethyl-pyrrolidine derivatives. Current time information in Bangalore, IN. In these reactions, a metal catalyst, often copper (Cu) or nickel (Ni), complexed with a chiral ligand, coordinates with the azomethine ylide dipole. This complex then approaches the dipolarophile (e.g., a trifluoromethoxy-substituted alkene) in a stereocontrolled manner, dictating the facial selectivity and leading to a highly enantioenriched pyrrolidine product. mdpi.com The choice of catalyst and ligand is critical for controlling the stereochemical outcome, with different combinations favoring either the endo or exo transition states. mdpi.com

The general applicability of this method allows for its adaptation to trifluoromethoxy-containing targets by selecting the appropriate fluorinated dipolarophile. The reaction tolerates a wide range of functional groups on both the azomethine ylide and the dipolarophile, making it a versatile tool for creating diverse libraries of substituted pyrrolidines. chemistryviews.org

Table 1: Representative Catalytic Asymmetric [3+2] Cycloadditions for Pyrrolidine Synthesis Data based on analogous reactions for substituted pyrrolidines.

| Catalyst/Ligand | Dipolarophile Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ni(OAc)₂ / IAP | Indolyl Nitroalkene | >99:1 (exo') | 99% | mdpi.com |

| Cu(OTf)₂ / PyBidine | Indolyl Nitroalkene | >99:1 (endo) | 99% | mdpi.com |

| N,N'-dioxide-Ni(II) | 3-Alkenyl-oxindole | up to 97:3 | 92-99% | acs.orgresearchgate.net |

Tandem, or cascade, reactions provide an efficient route to complex molecules like pyrrolidines by forming multiple bonds in a single operational sequence. A notable example is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. acs.orgresearchgate.net This method allows for the synthesis of various enantioenriched 2,5-disubstituted pyrrolidines in excellent yields. acs.orgresearchgate.net The process is initiated by the gold-catalyzed intramolecular hydroamination of the alkyne, followed by a reduction step to yield the saturated pyrrolidine ring. researchgate.net

Another powerful approach is the copper-catalyzed tandem cyclization of substrates like 4-pentenylsulfonamides. nih.gov This intramolecular aminooxygenation reaction proceeds stereoselectively to yield substituted pyrrolidines, with the stereochemical outcome (cis or trans) being influenced by the substrate structure. nih.gov Adapting these tandem strategies to precursors bearing a trifluoromethoxy group would open a direct and efficient pathway to the target compounds.

Table 2: Examples of Tandem Cyclization for Pyrrolidine Synthesis

| Catalyst | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Gold (I) Complex | Chiral Homopropargyl Sulfonamide | Cycloisomerization/Hydrogenation | Excellent yields and enantioselectivities. | acs.org |

| Copper(2-ethylhexanoate)₂ | α-Substituted 4-Pentenylsulfonamide | Aminooxygenation | Forms 2,5-cis-pyrrolidines stereoselectively. | nih.gov |

Ring Contraction Reactions from Larger Heterocycles

Ring contraction offers a non-traditional yet effective method for accessing pyrrolidine scaffolds from more readily available larger heterocyclic rings, such as piperidines or pyridines. For instance, a documented strategy for synthesizing 2-trifluoromethyl-pyrrolidines involves the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines via an aziridinium (B1262131) intermediate. This approach could be conceptually applied to a corresponding 3-hydroxy-3-(trifluoromethoxy)piperidine precursor.

Another innovative method is the photo-promoted ring contraction of pyridines using silylborane. This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate to furnish a pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. Various MCRs, such as the Ugi, Passerini, and Petasis reactions, have been adapted for the synthesis of highly substituted pyrrolidine derivatives.

To synthesize 3-(trifluoromethoxy)pyrrolidine derivatives via an MCR, one of the starting components would need to contain the trifluoromethoxy group. For example, in a Petasis (borono-Mannich) reaction, a trifluoromethoxy-substituted boronic acid could be reacted with an amine and an aldehyde to construct the pyrrolidine backbone. Similarly, a trifluoromethoxy-containing aldehyde or isocyanide could be employed in an Ugi reaction. This approach allows for the rapid generation of molecular diversity around the core pyrrolidine structure.

Introduction of the Trifluoromethoxy Group into Pyrrolidine Systems

An alternative to de novo construction is the introduction of the trifluoromethoxy (-OCF3) group onto a pre-formed pyrrolidine ring. This is typically achieved by the O-trifluoromethylation of a hydroxyl-substituted precursor, such as N-protected 3-hydroxypyrrolidine. Historically, direct trifluoromethoxylation was challenging, but recent advances have provided several powerful reagents and methods.

A highly effective modern method is the silver-mediated oxidative O-trifluoromethylation of alcohols. acs.orgchemrevlett.com This protocol uses a silver salt (e.g., AgOTf), an oxidant (e.g., Selectfluor), and a trifluoromethyl source (e.g., TMSCF₃) to convert primary, secondary, and tertiary alcohols into their corresponding trifluoromethyl ethers under mild conditions. acs.orgresearchgate.net This method has been successfully applied to complex molecules, demonstrating its high functional group tolerance and potential for late-stage functionalization. acs.org The reaction of N-Boc-3-hydroxypyrrolidine under these conditions would provide a direct route to N-Boc-3-(trifluoromethoxy)pyrrolidine.

Another strategy involves the use of nucleophilic trifluoromethoxylation reagents. Reagents such as trifluoromethyl benzoate (B1203000) (TFBz) can be activated by a fluoride (B91410) source to release the CF₃O⁻ anion. acs.orgchemistryviews.org This nucleophile can then displace a leaving group (e.g., a halide or tosylate) from the 3-position of a suitably functionalized pyrrolidine precursor.

Table 3: Modern Methods for the Synthesis of Alkyl Trifluoromethyl Ethers from Alcohols

| Method | Reagents | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Silver-Mediated Oxidative Trifluoromethylation | AgOTf, Selectfluor, TMSCF₃, KF | Primary, Secondary, Tertiary Alcohols | Mild conditions, broad scope, tolerates complex molecules. | acs.orgresearchgate.net |

| Nucleophilic Trifluoromethoxylation | Trifluoromethyl Benzoate (TFBz), Fluoride Source | Alkyl Halides/Pseudohalides | Uses a stable, easy-to-handle liquid reagent. | acs.org |

| Nucleophilic Trifluoromethoxylation | Umemoto Oxonium Reagent, Base | Aliphatic Alcohols, Phenols | High yields but requires photochemical generation at low temperatures. | mdpi.com |

Electrophilic and Nucleophilic Trifluoromethoxylation Strategies

The introduction of the trifluoromethoxy (-OCF3) group onto a pyrrolidine ring can be achieved through either electrophilic or nucleophilic trifluoromethoxylation strategies. These methods often involve the functionalization of a pre-existing pyrrolidine precursor, such as 3-hydroxypyrrolidine or its derivatives.

Nucleophilic Trifluoromethoxylation: This approach typically involves the reaction of a suitable pyrrolidine electrophile with a nucleophilic source of the trifluoromethoxide anion (CF3O⁻). A common strategy is the conversion of the hydroxyl group of N-protected 3-hydroxypyrrolidine into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). Subsequent substitution with a trifluoromethoxide source, like cesium trifluoromethoxide (CsOCF3) or an isolable pyridinium (B92312) trifluoromethoxide salt, can yield the desired this compound. nih.govnih.gov The reaction's success often depends on the stability and reactivity of the trifluoromethoxide reagent, which can be challenging due to the poor nucleophilicity and potential instability of the CF3O⁻ anion. nih.gov

Electrophilic Trifluoromethoxylation: In contrast, electrophilic trifluoromethoxylation involves the reaction of a nucleophilic pyrrolidine precursor with a reagent that delivers an electrophilic "CF3O⁺" equivalent. While direct electrophilic trifluoromethoxylation of an unsubstituted pyrrolidine ring is challenging, the reaction can be performed on activated precursors. For instance, an enolate or enamine derived from a 3-ketopyrrolidine derivative could potentially react with an electrophilic trifluoromethoxylating agent. Reagents such as those developed by Togni and others, while more commonly used for trifluoromethylation, have been investigated for their potential in electrophilic trifluoromethoxylation.

| Strategy | Pyrrolidine Precursor | Reagent | Key Considerations |

| Nucleophilic | N-protected 3-hydroxypyrrolidine (as sulfonate) | CsOCF₃, Pyridinium trifluoromethoxide | Requires good leaving group; stability of CF₃O⁻ source is critical. nih.govnih.govnih.gov |

| Electrophilic | N-protected 3-ketopyrrolidine derivative | Electrophilic trifluoromethoxylating agent | Reactivity of the pyrrolidine nucleophile is key. |

Direct C-H Functionalization for Trifluoromethylation/Trifluoromethoxylation adjacent to the Pyrrolidine Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Applying this methodology to introduce trifluoromethyl or trifluoromethoxy groups adjacent to a pyrrolidine ring is an area of active research.

Theoretical studies have investigated the regioselectivity of C(sp³)–H trifluoromethylation of pyrrolidine using dual catalysis systems, such as decatungstate anion/copper photocatalysis. sciopen.com These studies suggest that β-regioselective activation of the pyrrolidine ring is more favorable than α-regioselective activation, a preference influenced by the steric bulk of the nitrogen protecting group. sciopen.com This regioselectivity is crucial for targeting the C-3 position for subsequent conversion to a trifluoromethoxy group.

While direct C-H trifluoromethoxylation of aliphatic systems is less common, strategies involving radical-mediated processes are being explored. Photoredox catalysis, for instance, can generate trifluoromethoxy radicals from stable precursors, which can then engage in C-H abstraction/functionalization cascades. The development of regioselective C-H trifluoromethylation methods provides a foundation for future advancements in direct C-H trifluoromethoxylation of the pyrrolidine ring. nih.gov

| Approach | Catalyst/Reagent | Regioselectivity | Notes |

| C-H Trifluoromethylation | [W₁₀O₃₂]⁴⁻/Cu photocatalysis | β-position favored | Steric bulk on nitrogen influences selectivity. sciopen.com |

| Radical C-H Functionalization | Photoredox catalysts | Varies with substrate and catalyst | Can be applied to a range of heterocycles. nih.gov |

Radical Trifluoromethylation Approaches

Radical trifluoromethylation reactions provide a valuable pathway to trifluoromethyl-substituted pyrrolidines, which can serve as key intermediates for the synthesis of this compound. These methods often involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to a pyrrolidine-derived substrate.

One common strategy is the radical trifluoromethylation of pyrrole (B145914), followed by reduction of the pyrrole ring to the corresponding pyrrolidine. Various reagents, such as the Togni reagent or Umemoto's reagent, can serve as sources of electrophilic trifluoromethylating agents that can initiate radical processes. Alternatively, persistent radicals like the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical can decompose to generate •CF3 radicals for addition to aromatic systems like pyrrole. rsc.org

The subsequent reduction of the trifluoromethylated pyrrole to a pyrrolidine can be achieved through catalytic hydrogenation. This two-step sequence allows for the introduction of the trifluoromethyl group at various positions on the pyrrole ring, with the regioselectivity being influenced by the reaction conditions and the substituents on the pyrrole.

| Radical Source | Substrate | Subsequent Reaction | Key Advantage |

| Togni's Reagent | Pyrrole | Catalytic Hydrogenation | Access to various trifluoromethylated pyrrolidine isomers. |

| Umemoto's Reagent | Pyrrole | Catalytic Hydrogenation | Provides a route to functionalized pyrrolidines. rsc.org |

| Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical | Aromatic compounds | - | Stable radical source. rsc.org |

Post-Synthetic Functionalization and Derivatization of Pre-formed Pyrrolidine Scaffolds

Once the this compound core has been synthesized, its further functionalization and derivatization open up avenues to a diverse range of complex molecules with potential applications in drug discovery.

Regioselective Functionalization of the Pyrrolidine Ring

The presence of the electron-withdrawing trifluoromethoxy group at the 3-position can influence the reactivity and regioselectivity of subsequent functionalization reactions on the pyrrolidine ring. C-H functionalization reactions, for example, can be directed to specific positions based on the electronic and steric environment created by the -OCF3 group and the nitrogen protecting group.

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines represents a method to introduce aryl groups at the 3-position of the pyrrolidine ring. nih.gov While this is a pre-functionalization strategy, similar catalytic systems could potentially be adapted for the direct C-H arylation of a pre-formed this compound. The regioselectivity of such reactions would be a critical aspect to control.

Stereoselective Modifications at Chiral Centers

For chiral this compound derivatives, the ability to modify existing stereocenters in a stereoselective manner is a powerful tool for generating stereoisomeric libraries for structure-activity relationship studies.

Epimerization of unactivated tertiary stereocenters has been demonstrated as a viable strategy for stereochemical editing. nih.govnih.gov This can be achieved through photocatalytic methods that enable the interconversion of previously configurationally stable stereocenters. nih.gov For instance, a cis-substituted pyrrolidine could potentially be converted to its trans-isomer. In the context of this compound derivatives with additional substituents, this would allow for the selective inversion of a stereocenter to access diastereomers that may be difficult to synthesize directly. The synthesis of the natural product swainsonine, for example, involves an epimerization at C-8a as a key step. wikipedia.org

| Reaction Type | Method | Application |

| Epimerization | Photocatalysis | Inversion of unactivated tertiary stereocenters. nih.govnih.gov |

| Diastereoselective Reduction | Catalytic Hydrogenation | Control of stereochemistry during reduction of a double bond. |

Synthesis of Pyrrolidine-Fused and Spirocyclic Heterocyclic Systems

The this compound scaffold can serve as a building block for the construction of more complex, three-dimensional structures such as pyrrolidine-fused and spirocyclic heterocyclic systems. These motifs are of significant interest in drug design as they can provide access to novel chemical space.

Pyrrolidine-Fused Systems: Fused heterocyclic systems can be synthesized through intramolecular cyclization reactions of appropriately functionalized this compound derivatives. For example, a pyrrolidine bearing a reactive side chain at the nitrogen or another position on the ring could undergo cyclization to form a bicyclic system. Ruthenium-catalyzed oxidative coupling of heterocyclic amides with alkynes is a known method for constructing fused pyridinones. rsc.org A similar strategy could potentially be applied to a this compound derivative bearing an amide group.

Spirocyclic Systems: Spirocyclic pyrrolidines can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. johnshopkins.edunih.govresearchgate.net An in-situ generated azomethine ylide from a this compound derivative could react with a suitable dipolarophile to construct a spirocyclic system. Alternatively, a 3-ketopyrrolidine precursor could be used in reactions with electron-deficient alkenes to form spirocycles. nih.gov The synthesis of complex spirocyclic aminals has also been reported from the reaction of cyclopropanones with amidines, highlighting the diverse strategies available for constructing these intricate structures. acs.org

| System Type | Synthetic Approach | Key Intermediates/Reagents |

| Fused | Intramolecular Cyclization | Functionalized pyrrolidine derivatives, transition metal catalysts. rsc.org |

| Spirocyclic | 1,3-Dipolar Cycloaddition | Azomethine ylides, dipolarophiles. johnshopkins.edunih.govresearchgate.net |

| Spirocyclic | Reaction with exocyclic alkenes | 3-Ketopyrrolidine, electron-deficient alkenes. nih.gov |

| Spirocyclic | Insertion into cyclopropanones | Amidines, cyclopropanone (B1606653) surrogates. acs.org |

Stereochemical Control in the Synthesis of 3 Trifluoromethoxy Pyrrolidine Enantiomers

Enantioselective Synthetic Pathways to 3-(Trifluoromethoxy)pyrrolidine

The construction of the chiral pyrrolidine (B122466) ring is most effectively achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. A predominant strategy for synthesizing fluorinated pyrrolidines is the asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and a trifluoromethyl- or trifluoromethoxy-substituted alkene. nih.govacs.org This approach is powerful because it can generate multiple stereocenters in a single, highly controlled step. researchgate.net

Another prominent method is the organocatalytic domino Michael/Mannich [3+2] cycloaddition. rsc.orgsigmaaldrich.com This one-pot protocol can produce highly functionalized pyrrolidines bearing a trifluoromethyl group with high yields and excellent stereoselectivity. rsc.orgsigmaaldrich.com The reaction sequence is scalable and provides a concise route to these valuable fluorinated heterocycles. rsc.org

A formal [3+2]-annulation strategy has also been developed, which involves an asymmetric Michael addition followed by a reductive cyclization. nih.govacs.org This two-step process allows for the direct catalytic addition of 1,1,1-trifluoromethylketones to nitroolefins, creating Michael adducts with high diastereo- and enantioselectivity. nih.govacs.org Subsequent catalytic hydrogenation of these adducts generates the desired trisubstituted 2-trifluoromethyl pyrrolidines, a strategy adaptable for 3-substituted analogues. nih.gov

Diastereoselective Approaches to Substituted Pyrrolidine Systems

When synthesizing pyrrolidines with multiple substituents, controlling the relative orientation of these groups (diastereoselectivity) is crucial. A robust method for the diastereoselective trifluoroacetylation of highly substituted pyrrolidines has been reported based on the Dakin-West reaction. nih.gov This transformation is applied to advanced pyrrolidine 2-carboxylic acid derivatives, which can be assembled stereoselectively in prior steps. nih.gov This work highlights how existing substituents on the pyrrolidine scaffold can direct the stereochemical outcome of subsequent modifications. nih.gov

In another approach, a Cu(I)-catalyzed cascade reaction of CF3-substituted allenynes with tosylazide has been shown to produce densely functionalized proline derivatives with high diastereoselectivity. nih.gov This method proceeds through a cascade of [3+2]-cycloaddition/ketenimine formation and a rearrangement/Alder-ene cyclization, yielding a single diastereomer that can be isolated in pure form. nih.gov Such catalytic systems are instrumental in creating complex pyrrolidine structures with precisely defined stereochemistry.

The 1,3-dipolar cycloaddition of azomethine ylides is also a cornerstone for diastereoselective synthesis. chemistryviews.org By reacting chiral N-tert-butanesulfinylazadienes with azomethine ylides generated in situ, a family of densely substituted pyrrolidines with up to four stereogenic centers can be obtained with good to excellent diastereoselectivity. chemistryviews.org

Chiral Ligand and Catalyst Design for Asymmetric Induction

The success of enantioselective synthesis hinges on the design of effective chiral catalysts and ligands. In transition metal catalysis, particularly with copper(I), chiral ligands create an asymmetric environment that forces the reaction to proceed through a lower energy pathway for one enantiomer. researchgate.net The combination of a metal salt, such as Cu(BF4), with a chiral ligand enables high reaction efficiency and stereochemical control in reactions like the [3+2] cycloaddition of azomethine ylides. researchgate.net

The design of these ligands is critical. For instance, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group in one antagonist series led to a complete reversal of receptor specificity, demonstrating the profound impact of subtle ligand modifications. nih.gov Further structure-activity studies have shown that modifying the aryl groups of the pyrrolidine core or the side chain can dramatically increase affinity and selectivity. nih.gov

Below is a table of selected chiral ligands and catalysts used in the asymmetric synthesis of substituted pyrrolidines.

| Catalyst/Ligand System | Metal | Reaction Type | Application |

| Ming-Phos-derived catalyst | Copper(I) | [3+2] Cycloaddition | Synthesis of pyrrolidines from azomethine ylides and β-trifluoromethyl β,β-disubstituted enones. researchgate.net |

| Phosferrox ligand (L28) | Copper(I) | Asymmetric Induction | Production of α-substituted α-amino acids. researchgate.net |

| Chiral Guanidine | - | [3+2] Cycloaddition | Synthesis of spiro[indoline-3,2′-pyrrolidine]s from trifluoroethyl ketoimine. thieme-connect.com |

| Quinine-derived Urea (B33335) | - | α-Alkylation | Enantioselective alkylation of oxindole (B195798) derivatives. researchgate.net |

Organocatalytic Asymmetric Synthesis Strategies

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. mdpi.com These catalysts are often derived from natural products like amino acids and alkaloids. mdpi.com A key strategy in this area is the organocatalytic domino Michael/Mannich [3+2] cycloaddition, which can be catalyzed by a simple commercially available secondary amine to create trifluoromethylated pyrrolidines with three contiguous stereocenters. rsc.org

Diarylprolinol silyl (B83357) ethers are another class of highly effective organocatalysts. mdpi.com For example, diphenylprolinol trimethylsilyl (B98337) ether, in the presence of an acid co-catalyst, facilitates the 1,3-dipolar cycloaddition of trifluoroethylamine-derived ketimines with enals to give α-trifluoromethyl pyrrolidines in excellent yields and stereoselectivities. researchgate.net

The development of bifunctional catalysts, which possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond-donating site (e.g., a squaramide or urea moiety), allows for precise orientation of the substrates. Cinchonine-derived squaramide catalysts have been successfully used in the cycloaddition of N-2,2,2-trifluoroethylisatin ketimines to produce spiro-pyrrolidine-linked compounds. researchgate.net

The table below summarizes key organocatalysts and their applications in pyrrolidine synthesis.

| Organocatalyst | Reaction Type | Application |

| Secondary Amine | Domino Michael/Mannich [3+2] Cycloaddition | Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines. rsc.org |

| Diphenylprolinol Trimethylsilyl Ether | 1,3-Dipolar Cycloaddition | Synthesis of α-trifluoromethyl pyrrolidines from ketimines and enals. researchgate.net |

| Cinchonine-derived Squaramide | [3+2] Cycloaddition | Synthesis of spiro-pyrrolidine-linked pyrazolones from trifluoroethylisatin ketimines. researchgate.net |

| Chiral Guanidine | [3+2] Cycloaddition | Catalyzes reaction between trifluoroethyl ketoimine and unsaturated alkynyl ketones. thieme-connect.com |

Sophisticated Analytical and Spectroscopic Characterization Techniques for 3 Trifluoromethoxy Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural elucidation of organic compounds, including 3-(Trifluoromethoxy)pyrrolidine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a comprehensive analysis, a combination of one-dimensional and multi-dimensional NMR experiments is employed.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the protons on the pyrrolidine (B122466) ring. The chemical shifts of these protons are influenced by their proximity to the electronegative nitrogen atom and the trifluoromethoxy group. The protons on the carbons adjacent to the nitrogen (C2 and C5) would typically appear at a lower field (higher ppm) compared to the protons on the other carbons. The proton at the C3 position, being directly attached to the carbon bearing the trifluoromethoxy group, would experience a significant downfield shift. The protons at the C4 position would also have their chemical shifts influenced by the neighboring substituents.

The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling with adjacent protons, would provide crucial information about the connectivity of the pyrrolidine ring. For instance, the C3 proton would likely appear as a multiplet due to coupling with the protons on C2 and C4.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C2 | 2.9 - 3.5 | Multiplet |

| H on C3 | 4.0 - 4.5 | Multiplet |

| H on C4 | 2.0 - 2.5 | Multiplet |

| H on C5 | 2.9 - 3.5 | Multiplet |

| NH | Variable | Broad Singlet |

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

In the Carbon-13 (¹³C) NMR spectrum of this compound, four distinct signals are anticipated for the four carbon atoms of the pyrrolidine ring, in addition to the signal for the trifluoromethyl carbon. The chemical shifts of the ring carbons are influenced by the substitution pattern. The carbon atom at the C3 position, directly bonded to the highly electronegative trifluoromethoxy group, is expected to be the most downfield-shifted among the ring carbons. The carbons adjacent to the nitrogen (C2 and C5) would also exhibit downfield shifts. The trifluoromethyl carbon itself would appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) |

| C2 | 50 - 55 |

| C3 | 75 - 85 (quartet due to J-coupling with F) |

| C4 | 30 - 35 |

| C5 | 50 - 55 |

| CF₃ | 120 - 125 (quartet due to J-coupling with F) |

Note: These are predicted values and the actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, as all three fluorine atoms of the trifluoromethoxy group are chemically equivalent. The chemical shift of this signal provides a unique fingerprint for the -OCF₃ group. The typical chemical shift range for a trifluoromethoxy group is between -58 and -65 ppm relative to a standard such as CFCl₃. fluorochem.co.ukrsc.org This technique is highly sensitive to the electronic environment, making it a valuable tool for confirming the presence and integrity of the trifluoromethoxy moiety.

Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular weight of this compound. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This accuracy allows for the calculation of the elemental composition of the molecule, confirming that the observed molecular ion corresponds to the chemical formula C₅H₈F₃NO.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Chemical Formula | Calculated m/z |

| [M+H]⁺ | C₅H₉F₃NO⁺ | 156.0631 |

| [M+Na]⁺ | C₅H₈F₃NNaO⁺ | 178.0450 |

Note: M represents the neutral molecule. The calculated m/z values are based on the most abundant isotopes of each element.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI) or other fragmentation techniques, the this compound molecule would be expected to break apart in a predictable manner. Common fragmentation pathways could include the loss of the trifluoromethoxy group, cleavage of the pyrrolidine ring, and other characteristic fragmentations that would help to confirm the proposed structure. The observation of a fragment ion corresponding to the loss of the CF₃O• radical would be a strong indicator of the presence of the trifluoromethoxy substituent.

Tandem Mass Spectrometry Techniques

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of compounds like this compound. In this technique, the precursor ion, corresponding to the protonated molecule [M+H]+, is selected and subjected to collision-induced dissociation to generate a series of characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, enabling unambiguous identification.

For instance, in the analysis of related pyrrolidine derivatives, the iminium cation often forms the base peak in the initial mass spectrum. Subsequent MS/MS analysis of this ion reveals distinct fragmentation pathways that are indicative of the substituent groups on the pyrrolidine ring. ojp.gov While specific MS/MS data for this compound is not extensively detailed in the provided search results, the general methodology involves separating the compound using techniques like high-performance liquid chromatography (HPLC) and then introducing it into the mass spectrometer. fda.gov The resulting product ion spectrum would be unique to the this compound structure, allowing for its differentiation from isomers and related compounds. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 156.06308 | 127.6 |

| [M+Na]+ | 178.04502 | 134.6 |

| [M-H]- | 154.04852 | 124.1 |

| [M+NH4]+ | 173.08962 | 148.0 |

| [M+K]+ | 194.01896 | 133.1 |

| [M+H-H2O]+ | 138.05306 | 119.7 |

| [M+HCOO]- | 200.05400 | 143.8 |

| [M+CH3COO]- | 214.06965 | 170.1 |

| [M+Na-2H]- | 176.03047 | 131.9 |

| [M]+ | 155.05525 | 119.7 |

| [M]- | 155.05635 | 119.7 |

X-ray Diffraction for Solid-State Structure and Absolute Configuration

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers. carleton.edu

Single crystal X-ray diffraction offers a detailed view of the molecular structure. carleton.edu For a molecule like this compound, obtaining a suitable single crystal allows for the unambiguous determination of its solid-state conformation. mdpi.com The process involves mounting a crystal on a diffractometer and bombarding it with X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure. carleton.edumdpi.com This technique is crucial for confirming the connectivity of atoms and for establishing the stereochemistry of the molecule. mdpi.com While specific crystallographic data for this compound is not available in the provided results, studies on related pyrrolidine derivatives demonstrate the power of this method in elucidating their structures. nih.govresearchgate.netnih.gov For air-sensitive or unstable compounds, specialized handling techniques, such as using perfluorinated oil and low-temperature data collection, are employed to ensure the integrity of the crystal during analysis. ncl.ac.uk

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, is a key method for identifying the functional groups present in a molecule. scispace.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. youtube.com

FTIR spectroscopy provides a characteristic fingerprint for a molecule based on its vibrational modes. nih.gov An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C-F bonds of the trifluoromethoxy group, and the N-H and C-H bonds of the pyrrolidine ring. researchgate.net By comparing the spectrum of an unknown sample to a reference spectrum, its identity can be confirmed. thermofisher.com The assignment of specific vibrational features can be aided by comparison with the spectra of structurally similar compounds. researchgate.net

While a specific FTIR spectrum for this compound was not found, the general regions for key functional group absorptions can be predicted.

Table 2: Expected FTIR Absorption Regions for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (alkane) | 2850-3000 |

| C-O Stretch (ether) | 1000-1300 |

| C-F Stretch | 1000-1400 |

Chromatographic Methods for Purity and Enantiomeric Purity Assessment

Chromatographic techniques are essential for determining the purity of a compound and for separating enantiomers.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to assess the purity of chemical compounds. In HPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. fda.gov Similarly, GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. researchgate.net These methods can detect and quantify impurities, ensuring the quality of the this compound sample.

For chiral molecules like this compound, determining the enantiomeric purity is crucial. This is often achieved using chiral chromatography, where a chiral stationary phase is used to separate the enantiomers. nih.gov This allows for the quantification of each enantiomer, providing the enantiomeric excess (ee) of the sample. The development of such methods is critical for applications where a specific enantiomer is required. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chiral compounds. nih.govnih.govnih.gov The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP), which creates a transient diastereomeric complex with the analyte, allowing for differential retention and separation. nih.gov

Research Findings:

The most successful and widely used CSPs for a broad range of chiral molecules, including heterocyclic compounds, are based on polysaccharide derivatives. nih.govmdpi.com Specifically, derivatives of amylose (B160209) and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate), are renowned for their excellent enantiorecognition capabilities. epa.gov These phases can be operated in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. nih.govmdpi.com

For compounds like this compound, a normal-phase method is often the first choice. This typically involves a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier, usually a short-chain alcohol such as ethanol (B145695) or isopropanol. nih.gov The alcohol modifier plays a crucial role in the separation, and its type and concentration are key parameters for optimization. In some cases, small amounts of additives like trifluoroacetic acid (TFA) for acidic analytes or a base like triethylamine (B128534) (TEA) for basic analytes (such as the secondary amine in the pyrrolidine ring) are used to improve peak shape and resolution.

While specific studies on this compound are not prevalent in published literature, the enantioseparation of structurally analogous compounds like trisubstituted 2-trifluoromethyl pyrrolidines has been successfully determined by HPLC analysis on a chiral stationary phase. acs.org Similarly, the enantiomers of various 4-substituted pyrrolidin-2-one derivatives have been effectively resolved on amylose-based CSPs using ethanol/n-hexane mobile phases. epa.gov The selection of the CSP and mobile phase is guided by creating differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector. sigmaaldrich.com

Table 1: Representative HPLC Conditions for Chiral Separation of a Pyrrolidine Derivative This table presents exemplary conditions based on methods used for structurally similar compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Column (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD) | mdpi.comepa.gov |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size | - |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | epa.gov |

| Flow Rate | 1.0 mL/min | - |

| Temperature | 25 °C | - |

| Detection | UV at 220 nm | - |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For amine-containing compounds like this compound, direct analysis can be challenging due to the high polarity of the secondary amine group. nih.gov This polarity can lead to interactions with active sites in the GC system (e.g., silanol (B1196071) groups on the column), resulting in poor peak shape (tailing) and reduced reproducibility. nih.govresearchgate.net

Research Findings:

To overcome these issues, chemical derivatization is a common and often necessary step prior to GC analysis. jfda-online.comresearchgate.net Derivatization involves converting the polar N-H group into a less polar, more volatile, and more thermally stable functional group. gcms.cz This improves chromatographic behavior and can enhance detector sensitivity. jfda-online.com Common derivatization strategies for amines include:

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable amide. jfda-online.com

Silylation: Reaction with a silylating reagent, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cznih.gov

Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane-type stationary phase. For the separation of enantiomers, a chiral GC column is required. Cyclodextrin-based chiral stationary phases are frequently used for this purpose. mdpi.com

The GC method involves injecting the sample into a heated inlet where it is vaporized. The vapor is then carried by an inert gas (e.g., helium) through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. A temperature program is typically used to ensure the elution of all components in a reasonable time. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), with MS providing both quantification and structural information. researchgate.netresearchgate.net

Table 2: Representative GC-MS Conditions for Analysis of a Derivatized Pyrrolidine This table presents hypothetical yet typical conditions for analyzing a derivatized form of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) in an appropriate solvent | jfda-online.comgcms.cz |

| Column | Chiral: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin phase Achiral: CP-Volamine or DB-5ms | nih.govmdpi.com |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | researchgate.net |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | - |

| Oven Program | Initial 60°C, hold 2 min, ramp at 10°C/min to 250°C, hold 5 min | - |

| Injector | Split/Splitless, 250°C | - |

| Detector | Mass Spectrometer (MS) with Electron Ionization (EI) | researchgate.net |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, particularly in the pharmaceutical industry. selvita.comsphinxsai.com It combines many of the advantages of both gas and liquid chromatography. The technique most commonly uses supercritical carbon dioxide (CO₂) as the primary component of the mobile phase, which is non-toxic, non-flammable, and readily available. selvita.comchromatographyonline.com

Research Findings:

The properties of a supercritical fluid—low viscosity and high diffusivity—allow for the use of higher flow rates and longer columns compared to HPLC, leading to faster separations and higher efficiency without a significant increase in backpressure. chromatographyonline.comyoutube.com This makes SFC an excellent choice for high-throughput screening and preparative-scale purification of enantiomers. sphinxsai.com

For chiral separations, SFC is almost always paired with the same polysaccharide-based CSPs that are successful in HPLC. chromatographyonline.com To analyze compounds like this compound, a polar organic solvent, known as a co-solvent or modifier (typically methanol (B129727) or ethanol), is added to the supercritical CO₂. nih.gov This modifier increases the mobile phase's solvating power and modulates the interactions with the stationary phase, which is critical for achieving selectivity. The concentration of the modifier is a key parameter for optimizing the separation.

Modern SFC systems, coupled with UV or Mass Spectrometry (MS) detectors, provide a robust platform for both analytical and preparative work. researchgate.netacs.org The ability to rapidly screen multiple columns and co-solvents makes method development in SFC significantly faster than in HPLC. youtube.com The technique has proven effective for a vast range of chiral molecules, and its complementarity to HPLC means that separations that are difficult in one mode may be readily achieved in the other. chromatographyonline.com

Table 3: Representative SFC Conditions for Chiral Separation This table presents typical screening conditions for the chiral separation of a compound like this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column (CSP) | Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IC) | researchgate.net |

| Dimensions | 150 mm x 4.6 mm, 3 µm particle size | researchgate.net |

| Mobile Phase | CO₂ / Methanol (gradient or isocratic, e.g., 85:15, v/v) | nih.govresearchgate.net |

| Flow Rate | 3.0 mL/min | - |

| Backpressure | 150 bar | researchgate.net |

| Temperature | 40 °C | researchgate.net |

| Detection | UV and/or Mass Spectrometry (MS) | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3 Trifluoromethoxy Pyrrolidine

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org DFT methods are used to determine optimized molecular geometries, energies, and various electronic properties by modeling the electron density. For 3-(Trifluoromethoxy)pyrrolidine, DFT calculations would be essential to understand how the trifluoromethoxy substituent influences the geometry of the pyrrolidine (B122466) ring.

Conformational Analysis and Energy Landscapes

The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. researchgate.netacs.org The position and orientation of the 3-(trifluoromethoxy) substituent will significantly influence the relative stability of these conformers. A computational conformational analysis would systematically explore the potential energy surface to identify the most stable low-energy structures. nih.gov

The two primary puckering modes of the pyrrolidine ring are the C-endo and C-exo conformations, where a carbon atom is out of the plane formed by the other four atoms. In this compound, the substituent can adopt either a pseudo-axial or pseudo-equatorial position, leading to several possible stable conformers. DFT calculations can predict the geometries and relative energies of these conformers, revealing the most likely structures at equilibrium. researchgate.net

Illustrative Conformational Energy Data for this compound

The following table presents hypothetical DFT-calculated relative energies for plausible conformers of this compound. This data illustrates how computational methods can quantify the stability of different spatial arrangements.

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| C3-endo | Pseudo-equatorial | 0.00 | 75.1 |

| C2-exo | Pseudo-axial | 1.25 | 12.3 |

| C3-endo | Pseudo-axial | 1.80 | 5.5 |

| C2-exo | Pseudo-equatorial | 2.10 | 3.1 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of results obtained from DFT conformational analysis.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and localization of these orbitals are key predictors of a molecule's electrophilic and nucleophilic behavior. taylorandfrancis.com

Illustrative FMO Data for this compound

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -9.8 | Nitrogen lone pair |

| LUMO | 1.5 | σ* orbitals of C-O and C-F bonds |

| HOMO-LUMO Gap | 11.3 | N/A |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial for determining the physical properties and crystal packing of molecules. youtube.com The presence of the nitrogen atom (a hydrogen bond acceptor) and the N-H group (a hydrogen bond donor), along with the highly polar trifluoromethoxy group, allows this compound to participate in a variety of intermolecular forces.

Key interactions would include:

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, revealing their role in stabilizing the molecular structure in condensed phases.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), which is an invaluable tool for structure verification and assignment of experimental spectra. nih.gov By calculating the magnetic shielding tensors for each nucleus in a computationally optimized structure, one can obtain theoretical chemical shifts that can be compared with experimental data. researchgate.net

For this compound, predicting the ¹⁹F NMR chemical shift is particularly important. The high accuracy of modern DFT methods, often combined with solvent models, can help distinguish between different isomers or conformers. researchgate.netrsc.org Discrepancies between calculated and experimental shifts can often point to incorrect structural assignments or reveal dynamic processes occurring in solution. nih.govacs.org

Illustrative Comparison of Experimental vs. Predicted ¹³C NMR Shifts

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical DFT Predicted Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C2 | 53.1 | 54.5 | -1.4 |

| C3 | 81.5 | 80.2 | +1.3 |

| C4 | 35.2 | 36.1 | -0.9 |

| C5 | 46.8 | 47.3 | -0.5 |

| CF3 | 121.7 (q, J ≈ 257 Hz) | 122.5 | -0.8 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the reaction pathways for chemical transformations. rsc.org By locating transition states and calculating their energies, chemists can understand reaction kinetics, selectivity, and the feasibility of a proposed mechanism. rsc.orgresearchgate.net

For this compound, one could investigate various reactions, such as N-alkylation or acylation. Computational studies would model the reactants, transition states, intermediates, and products along the reaction coordinate. For example, in an N-alkylation reaction, calculations could determine the activation energy barrier for the nucleophilic attack of the pyrrolidine nitrogen on an electrophile, providing a quantitative measure of its reactivity. acs.org Such studies can also explain regioselectivity, for instance, in the functionalization of the pyrrolidine ring itself. sciopen.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides highly accurate data on single molecules or small clusters, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules on longer timescales and in larger systems, such as in solution or interacting with biological macromolecules. nih.govnih.gov

An MD simulation of this compound in a solvent like water would reveal how the molecule moves, how its conformations change over time, and how it interacts with solvent molecules. tandfonline.comscispace.com This provides a dynamic picture that complements the static view from DFT calculations. Force fields, which are sets of parameters describing the potential energy of a system, would be developed or chosen to accurately represent the intramolecular and intermolecular forces. Such simulations are critical for understanding properties like solvation free energy and for predicting how the molecule might bind to a biological target, such as a protein active site. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

Research Applications of 3 Trifluoromethoxy Pyrrolidine and Its Derivatives

Utility as Chiral Building Blocks in Asymmetric Organic Synthesis

The chiral nature of 3-(trifluoromethoxy)pyrrolidine makes it a highly valuable precursor in asymmetric organic synthesis, where the precise control of stereochemistry is paramount. The pyrrolidine (B122466) ring itself is a common feature in many natural products and pharmaceuticals, and the introduction of a trifluoromethoxy group at the 3-position can significantly influence the stereochemical outcome of reactions. mdpi.com

The development of synthetic routes to enantiomerically pure forms of substituted pyrrolidines is a key focus in organic chemistry. nih.gov For instance, the asymmetric synthesis of functionalized pyrrolidine derivatives bearing a trifluoromethyl group has been achieved through organocatalytic domino Michael/Mannich [3+2] cycloaddition sequences, yielding products with three contiguous stereogenic centers in high yields and excellent stereoselectivities. smolecule.comresearchgate.net These methodologies provide a foundation for accessing chiral this compound building blocks. The synthesis of trisubstituted 2-trifluoromethyl pyrrolidines has also been accomplished via asymmetric Michael addition followed by reductive cyclization, highlighting the utility of organocatalysis in generating stereochemically complex pyrrolidine structures. acs.org

Once obtained in enantiopure form, these chiral building blocks can be incorporated into larger molecules, imparting specific three-dimensional arrangements that are crucial for biological activity or catalytic performance. The non-planar, puckered nature of the pyrrolidine ring allows it to explore a wider range of three-dimensional space, a phenomenon known as "pseudorotation". nih.gov The trifluoromethoxy group, with its distinct steric and electronic properties, further influences the conformational preferences of the pyrrolidine ring, thereby directing the approach of reagents in subsequent transformations.

Role in the Construction of Complex Organic Molecules

The this compound scaffold serves as a crucial component in the construction of complex organic molecules, particularly in the realm of medicinal chemistry. The trifluoromethoxy group is often introduced to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Its incorporation into a pyrrolidine ring, a common motif in bioactive compounds, provides a powerful strategy for developing novel therapeutics. nih.gov

The synthesis of complex molecules often involves the use of pre-functionalized building blocks like this compound. For example, derivatives of pyrrolidine-3-carboxylic acid have been utilized in the discovery of highly specific antagonists for the endothelin(B) receptor. nih.gov Structure-activity relationship studies in this context have shown that modifications to the pyrrolidine core are critical for achieving desired biological activity. nih.gov

Furthermore, the pyrrolidine ring can be a central component in the synthesis of pseudo-natural products. By combining natural product fragments in novel ways, researchers can explore new areas of chemical space and identify compounds with unique biological activities. researchgate.net The enantioselective synthesis of pyrro[3,4-c]quinoline pseudo-natural products, for instance, relies on the 1,3-dipolar cycloaddition of azomethine ylides to form the pyrrolidine core, which is then further elaborated. researchgate.net The inclusion of a trifluoromethoxy group in such syntheses could lead to novel compounds with enhanced pharmacological profiles.

| Compound Class | Application | Key Synthetic Strategy |

| Pyrrolidine-3-carboxylic acid derivatives | Endothelin(B) receptor antagonists | Modification of the pyrrolidine core |

| Pyrro[3,4-c]quinolines | Pseudo-natural products | 1,3-dipolar cycloaddition |

| 7H-pyrrolo[2,3-d]pyrimidines | Covalent irreversible inhibitors of Itk | Strategic substitution on the pyrrolidine ring |

Development of Catalytic Systems Incorporating Pyrrolidine Ligands and Organocatalysts

Pyrrolidine derivatives are fundamental to the design of chiral ligands and organocatalysts for asymmetric synthesis. mdpi.com The stereoelectronic properties of substituents on the pyrrolidine ring play a critical role in the efficacy and selectivity of these catalytic systems. The introduction of a 3-trifluoromethoxy group can significantly modulate the performance of such catalysts.

Organocatalysts derived from pyrrolidine, such as those based on prolinol, are widely used in a variety of asymmetric transformations. mdpi.com The trifluoromethanesulfonamide (B151150) (-NHTf) group, for example, has been investigated as a hydrogen-bond donor in prolinamide-based catalysts for Michael additions, demonstrating that the nature of the fluorine-containing group influences catalytic performance. mdpi.com A novel chiral spiro-pyrrolidine silyl (B83357) ether has also been designed as an effective organocatalyst for asymmetric Michael additions to construct all-carbon quaternary centers. rsc.org

In the realm of metal-catalyzed reactions, chiral pyrrolidine-containing ligands are employed to induce enantioselectivity. While specific examples detailing this compound in published catalytic systems are still emerging, the principles of ligand design suggest its potential. For instance, B(C6F5)3 has been used as a catalyst for the dehydrogenation of pyrrolidines to form pyrroles, showcasing the interaction of Lewis acids with the pyrrolidine core. nih.govacs.org The electronic influence of the trifluoromethoxy group could be harnessed to fine-tune the Lewis basicity of the pyrrolidine nitrogen, thereby impacting the activity of the metal center in such catalytic cycles.

Integration into Advanced Materials Science Research and Polymer Formulations

The unique properties of the trifluoromethoxy group, such as its high thermal and chemical stability, make this compound a promising component for advanced materials. Fluoropolymers, in general, are known for their exceptional properties and are used in a wide range of applications. mdpi.comresearchgate.net The incorporation of the this compound moiety into polymer backbones or as side chains could lead to new materials with tailored characteristics.

One area of application is in the development of chiral porous polymers for heterogeneous organocatalysis. Pyrrolidine-based chiral porous polymers have been synthesized and shown to be effective catalysts for asymmetric reactions in water, demonstrating high yields and enantioselectivities. rsc.org These materials benefit from extensive porosity and uniformly distributed catalytic sites. rsc.org The integration of a this compound unit into such a polymer framework could enhance its catalytic activity and stability.

Furthermore, trifluoromethylated phenanthrolinediamides, synthesized from (±)-2-(trifluoromethyl)pyrrolidine, have been shown to form complexes with lanthanide(III) ions. mdpi.com This suggests the potential for using this compound derivatives in the design of novel ligands for applications in areas such as luminescent materials and magnetic resonance imaging contrast agents. The trifluoromethoxy group can influence the electronic properties and coordination geometry of the resulting metal complexes.

| Material Type | Potential Application | Key Feature |

| Chiral Porous Polymers | Heterogeneous organocatalysis | Enhanced stability and catalytic activity |

| Lanthanide Complexes | Luminescent materials, MRI contrast agents | Modified electronic properties and coordination |

| Fluoropolymers | High-performance materials | Improved thermal and chemical stability |

Applications as Chemical Probes in Biomolecular Investigations

While direct, published applications of this compound as a chemical probe are not extensively documented, its structural features suggest significant potential in this area. Chemical probes are essential tools for studying biological systems, and the unique properties of the trifluoromethoxy group can be leveraged for such purposes.

The trifluoromethoxy group can serve as a useful spectroscopic marker. For instance, 19F NMR spectroscopy is a powerful technique for studying molecular interactions and dynamics, and the presence of the OCF3 group provides a distinct signal that can be monitored to probe binding events or conformational changes in biomolecules.

Moreover, the introduction of a trifluoromethoxy group can modulate the pharmacological properties of a molecule, making it a valuable tool for structure-activity relationship studies. By systematically replacing other functional groups with a trifluoromethoxy group, researchers can investigate the role of electronics and lipophilicity in ligand-receptor interactions. Given that pyrrolidine scaffolds are prevalent in inhibitors of enzymes such as interleukin-2-inducible T-cell kinase (Itk), the incorporation of a 3-(trifluoromethoxy) group could lead to the development of more potent and selective chemical probes for these targets. nih.gov The synthesis of various substituted pyrrolidines as potential inhibitors of enzymes like alpha-L-fucosidases further underscores the potential for developing probes based on this scaffold. nih.gov

Future Directions and Emerging Research Avenues for 3 Trifluoromethoxy Pyrrolidine Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The principles of green and sustainable chemistry are increasingly critical in modern organic synthesis, aiming to reduce waste and avoid the use of hazardous materials. louisville.edu For a compound like 3-(Trifluoromethoxy)pyrrolidine, future synthetic strategies will likely prioritize these principles.

Innovations may focus on several key areas:

Micellar Catalysis: Utilizing water as a benign solvent is a cornerstone of green chemistry. Micellar catalysis, where reactions occur within nanoparticle-sized micelles suspended in water, can dramatically enhance reaction rates and facilitate the use of aqueous media. louisville.edu This approach avoids the need for toxic, volatile organic solvents, which contribute significantly to chemical waste. louisville.edu

Sustainable Catalysts: Research is moving towards replacing precious metal catalysts like palladium with more earth-abundant and less toxic alternatives, such as first-row transition metals. louisville.edu The development of nanocatalysts is also a promising avenue, offering high efficiency and reusability. For instance, cascade processes involving catalysts like Pt supported on TiO₂ nanotubes have been used to synthesize N-substituted pyrrolidones from simple starting materials. researchgate.net

Atom Economy: Future synthetic routes will be designed to maximize the incorporation of atoms from the starting materials into the final product. Reductive amination/cyclization of bio-based materials like levulinic acid to form the pyrrolidine (B122466) core is an example of a more sustainable pathway that can be adapted. researchgate.net

| Bio-based Starting Materials | Utilizing renewable feedstocks, such as levulinic acid, to construct the pyrrolidine ring system. researchgate.net | Reduces reliance on petrochemicals and contributes to a more circular economy. |

Exploration of Novel Reactivity Patterns and Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the transformation of one functional group into another through reactions like substitution, oxidation, or reduction. solubilityofthings.comic.ac.uk Understanding the unique reactivity of the this compound scaffold is crucial for creating diverse libraries of derivatives for further study.

Future research in this area will likely involve:

Influence of the Trifluoromethoxy Group: The strongly electron-withdrawing nature of the -OCF₃ group is expected to significantly influence the reactivity of the pyrrolidine ring, particularly the adjacent carbon and the nitrogen atom. This electronic effect can be exploited to achieve novel chemical transformations that are not possible with unsubstituted pyrrolidines.

Ring Expansion and Rearrangement: Novel methods for constructing the trifluoromethylated pyrrolidine ring itself are an active area of research. For example, the generation and alkylation of a 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, followed by a ring-expansion protocol, has been used to synthesize 2-CF₃-pyrrolidines. nih.gov This strategy uses various nucleophiles to trigger the rearrangement, resulting in azaheterocycles with diverse functionalized side chains. nih.gov

Functionalization of the Pyrrolidine Core: Once the this compound core is synthesized, further derivatization is key. This involves exploring FGIs at both the nitrogen and carbon positions of the ring. Common transformations include N-alkylation, N-acylation, and C-H functionalization to introduce new substituents and build molecular complexity. ub.edu

Table 2: Key Functional Group Interconversions for Derivatizing Pyrrolidines

| Reaction Type | Transformation | Reagents/Conditions | Purpose |

|---|---|---|---|

| Nucleophilic Substitution | Conversion of an alcohol to an alkyl halide. | HBr, SOCl₂, PBr₃ | Creates an electrophilic center for introducing nucleophiles. ub.edu |

| Oxidation | Conversion of a secondary alcohol to a ketone. | PCC, Swern oxidation, DMP | Modifies the electronic properties and geometry of the ring. imperial.ac.uk |

| Reduction | Conversion of a ketone or amide to an alcohol or amine. | NaBH₄, LiAlH₄ | Increases the sp³ character and conformational flexibility of the molecule. ic.ac.uk |

| N-Acylation/Alkylation | Addition of an acyl or alkyl group to the ring nitrogen. | Acyl chlorides, alkyl halides with a base | Introduces diverse side chains to explore structure-activity relationships. |

Advanced Structure-Activity Relationship Studies through Computational and Synthetic Synergies